
Ajoene
概要
説明
メキンドックスは、キノキサリン-ジ-N-オキシドファミリーに属する合成抗菌薬です。その広範囲な抗菌作用のために、獣医学で広く使用されています。 メキンドックスは、様々なグラム陽性菌およびグラム陰性菌に対する有効性で知られており、家畜や家禽の腸疾患の予防と治療に役立つ貴重なツールです .
準備方法
合成経路と反応条件
メキンドックスの調製には、いくつかの重要なステップが含まれます。使用される主な原料は、オルト-ニトロアニリンとアセチルアセトンです。合成プロセスには、酸化反応に続いて縮合反応が含まれます。酸化反応は、酸化剤、分散剤、および触媒を使用して行われます。 分散剤は均一な溶液を確保し、触媒(通常はKOH/卵殻化合物)は徐放効果を提供し、触媒の作用時間を延長します .
工業生産方法
工業環境では、メキンドックスの生産は同様の合成経路に従いますが、より大規模に行われます。プロセスは、生産効率を高め、コストを削減するように最適化されています。 連続フロー反応器と高度な精製技術の使用により、最終製品の高収率と純度が保証されます .
化学反応の分析
反応の種類
メキンドックスは、還元、水酸化、カルボキシル化など、いくつかの種類の化学反応を起こします。 これらの反応は、その代謝と生物活性に不可欠です .
一般的な試薬と条件
還元: 一般的に、触媒の存在下で、水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を使用します。
水酸化: 通常、触媒の存在下で、過酸化水素または分子状酸素などの水酸化剤を使用して行われます。
主な生成物
これらの反応から生成される主な生成物には、様々な水酸化および還元代謝物が含まれます。 これらの代謝物は、化合物の生物活性に不可欠であり、多くの場合、高度なクロマトグラフィー技術を使用して分析されます .
科学研究アプリケーション
メキンドックスは、幅広い科学研究アプリケーションを持っています。
化学: キノキサリン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌DNA合成への影響と抗菌剤としての可能性について調査されています。
医学: 動物の細菌感染症の治療における潜在的な使用と、動物の成長と健康への影響について調査されています。
科学的研究の応用
Antimicrobial Activity
Ajoene exhibits potent antimicrobial properties, particularly against various bacterial and fungal pathogens.
Bacterial Inhibition
Research indicates that this compound acts as a quorum sensing inhibitor (QSI), effectively disrupting the communication systems of bacteria such as Pseudomonas aeruginosa. In vitro studies demonstrated that this compound significantly inhibited the expression of genes regulated by quorum sensing and enhanced the efficacy of antibiotics like tobramycin against biofilms formed by P. aeruginosa .
Table 1: Efficacy of this compound Against Bacterial Strains
Bacterial Strain | Inhibition Observed | Reference |
---|---|---|
Pseudomonas aeruginosa | Significant | |
Escherichia coli | Moderate | |
Klebsiella pneumoniae | Significant |
Antifungal Properties
This compound has demonstrated efficacy against various fungal infections, including dermatophytes responsible for conditions like tinea pedis. Clinical trials showed that a cream containing 0.4% this compound resulted in complete clinical cure in 79% of patients after seven days of treatment . Additionally, it has been used in combination with antifungal drugs, showing additive effects in treating systemic fungal infections .
Table 2: Clinical Outcomes of this compound in Fungal Infections
Infection Type | Treatment Regimen | Cure Rate (%) | Reference |
---|---|---|---|
Tinea pedis | 0.4% this compound cream | 79 | |
Chromoblastomycosis | This compound + 5-fluorouracil | 74 |
Anticancer Potential
This compound has shown promise as an anticancer agent through various mechanisms, including induction of apoptosis and inhibition of tumor cell proliferation.
Preclinical Studies
In animal models, this compound has been found to alleviate cancer-induced muscle atrophy by reducing myokine secretion and inhibiting specific signaling pathways associated with muscle degradation . This suggests potential applications in supportive cancer care.
Cardiovascular Benefits
This compound exhibits antithrombotic properties, making it a candidate for cardiovascular health applications. It has been shown to inhibit platelet aggregation and thrombus formation effectively .
Table 4: Antithrombotic Effects of this compound
Study Type | Effect Observed | Reference |
---|---|---|
In vitro platelet studies | Inhibition of aggregation | |
Animal models | Reduced thrombus formation |
Immunomodulatory Effects
This compound also possesses immunomodulatory properties. It enhances cytokine production (e.g., IL-12 and IFN-γ) in treated mice, suggesting its role in boosting immune responses against infections and possibly tumors .
Table 5: Cytokine Levels Post-Ajoene Treatment
作用機序
メキンドックスは、主にDNA合成の阻害剤として作用します。それは、DNA損傷を引き起こすことによって、遺伝毒性と発がん性を誘発します。この化合物は、細菌DNAの正常な機能を破壊し、細胞死につながります。 分子標的は、細菌DNAと、DNA複製および修復に関与する様々な酵素です .
類似の化合物との比較
メキンドックスは、カルバドックス、オラキンドックス、キノセトン、シアドックスなどの他のキノキサリン-ジ-N-オキシド誘導体と構造的および薬理的な特性を共有しています。これらの化合物も抗菌作用を示し、獣医学で使用されています。 メキンドックスは、独特の分子構造により、独自の代謝経路と生物活性を有しています .
類似の化合物
- カルバドックス
- オラキンドックス
- キノセトン
- シアドックス
メキンドックスの独自の構造と特性により、獣医学と科学研究における貴重な化合物となっています。
類似化合物との比較
Mequindox shares structural and pharmacological properties with other quinoxaline-di-N-oxides derivatives such as carbadox, olaquindox, quinocetone, and cyadox. These compounds also exhibit antibacterial properties and are used in veterinary medicine. Mequindox is unique due to its specific molecular structure, which provides distinct metabolic pathways and biological activities .
Similar Compounds
- Carbadox
- Olaquindox
- Quinocetone
- Cyadox
Mequindox’s unique structure and properties make it a valuable compound in veterinary medicine and scientific research.
生物活性
Ajoene is a sulfur-containing compound derived from garlic (Allium sativum) known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exists in two isomeric forms: E-ajoene and Z-ajoene . Both forms exhibit significant biological activities, particularly in cancer treatment and microbial inhibition. The mechanism of action is primarily attributed to the S-thiolating activity on cysteine residues in proteins, which can disrupt cellular functions in pathogens and cancer cells .
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various microorganisms.
Microorganism Type | Organism Examples | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive bacteria | Bacillus cereus, Staphylococcus aureus | 5-20 µg/ml |
Gram-negative bacteria | Escherichia coli, Klebsiella pneumoniae | 100-160 µg/ml |
Yeasts | Saccharomyces cerevisiae | <20 µg/ml |
In vitro studies have shown that this compound can inhibit the growth of gram-positive bacteria at concentrations as low as 5 µg/ml, while higher concentrations are required for gram-negative bacteria . The antimicrobial activity is believed to be linked to the disulfide bond in this compound, which is essential for its effectiveness .
Antifungal Activity
This compound has been particularly effective against fungal infections. A study on mice infected with Paracoccidioides brasiliensis indicated that this compound not only reduced fungal load significantly but also enhanced the immune response by increasing levels of pro-inflammatory cytokines such as IFN-γ and IL-12 .
Clinical Application
In clinical settings, a 0.4% this compound cream was used to treat Tinea pedis, achieving complete clinical and mycological cure in 79% of patients within seven days .
Antitumor Activity
Research has highlighted the potential of this compound as an anticancer agent. This compound has shown to inhibit tumor growth in various animal models:
Tumor Type | Treatment Type | Inhibition Rate |
---|---|---|
Sarcoma 180 | Z-ajoene | 38% |
Hepatocarcinoma 22 | Z-ajoene | 42% |
Z-ajoene was found to induce cell cycle arrest in cancer cells and disrupt microtubule assembly, leading to apoptosis . Furthermore, this compound's ability to inhibit COX-2 enzyme activity suggests its role in modulating inflammatory pathways associated with cancer progression .
Case Studies
- Chromoblastomycosis Treatment : this compound was used alongside 5-fluorouracil for treating localized lesions of chromoblastomycosis. The study reported a complete clinical remission rate of 74% for this compound-treated patients without significant side effects compared to the scarring observed in patients treated with 5-fluorouracil .
- Muscle Atrophy Prevention : In a study involving CT26 tumor-bearing mice, this compound exhibited protective effects against muscle atrophy associated with cancer cachexia. The treatment resulted in improved muscle mass and function, indicating its potential role in supportive cancer therapy .
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying Ajoene's antioxidant mechanisms in vitro?
- Methodological Answer : Non-cancerous cell lines (e.g., MCF-10A mammary epithelial cells) are ideal for isolating this compound-specific effects without confounding oncogenic pathways. Researchers should treat cells with varying concentrations of this compound (e.g., 5–50 µM) and measure NAD(P)H:quinone oxidoreductase 1 (NQO1) expression via qPCR or Western blot. Include controls for cytotoxicity (e.g., MTT assays) to distinguish antioxidant effects from cell death .
Q. How can researchers validate the role of Nrf2 in this compound-induced antioxidant responses?
- Methodological Answer : Use siRNA-mediated silencing of Nrf2 in target cells. After transfection, treat cells with this compound and compare NQO1 expression levels to non-silenced controls. A significant reduction in NQO1 induction confirms Nrf2 dependency. Parallel experiments with Nrf2 inhibitors (e.g., ML385) can further validate mechanistic pathways .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
- Methodological Answer : Dose-response curves (log-transformed concentrations vs. NQO1 activity) should be generated using nonlinear regression models (e.g., GraphPad Prism). Include replicates (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare significance across concentrations. Report IC50/EC50 values with 95% confidence intervals .
Q. How can ROS production be quantitatively measured in this compound-treated cells?
- Methodological Answer : Use fluorescent probes (e.g., DCFH-DA) to detect intracellular ROS. Flow cytometry or fluorescence microscopy can quantify ROS levels. Pre-treatment with antioxidants like N-acetylcysteine (NAC) serves as a control to confirm ROS-dependent effects. Normalize data to untreated controls and account for autofluorescence .
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., sulforaphane for Nrf2 activation), and negative controls (untreated cells). Standardize cell culture conditions (e.g., passage number, serum concentration) and validate antibody specificity via knockout cell lines .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual pro-oxidant and antioxidant roles be resolved?
- Methodological Answer : Conduct time-course experiments to assess ROS biphasic effects: early ROS spikes (pro-oxidant) vs. sustained Nrf2-mediated antioxidant responses. Use NAC pre-treatment to modulate ROS levels and compare outcomes. Cell-type specificity (e.g., cancerous vs. non-cancerous models) must also be evaluated to clarify context-dependent mechanisms .
Q. What strategies address low bioavailability of this compound in in vivo studies?
- Methodological Answer : Encapsulate this compound in lipid-based nanoparticles or liposomes to enhance solubility and stability. Pharmacokinetic studies (e.g., LC-MS/MS) can track plasma concentrations. Combine with bioavailability enhancers (e.g., piperine) and validate tissue distribution via isotopic labeling .
Q. How do researchers isolate ERK’s contribution to Nrf2 activation in this compound-treated cells?
- Methodological Answer : Inhibit ERK phosphorylation using U0126 or PD98059 and measure Nrf2 nuclear translocation via immunofluorescence. Perform co-immunoprecipitation to assess ERK-Nrf2 binding. Time-lapse imaging can correlate ERK activation kinetics with NQO1 expression .
Q. What omics approaches identify off-target pathways modulated by this compound?
- Methodological Answer : Conduct transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of this compound-treated vs. untreated cells. Use pathway enrichment analysis (e.g., KEGG, GO) to detect overrepresented signaling cascades. Validate hits via CRISPR/Cas9 knockout or pharmacological inhibition .
Q. How can this compound’s synergistic effects with chemotherapeutics be systematically evaluated?
- Methodological Answer : Use combinatorial index (CI) analysis (Chou-Talalay method) to quantify synergy. Treat cells with this compound and chemotherapeutic agents (e.g., cisplatin) at fixed ratios. Calculate CI values: <1 indicates synergy; >1 indicates antagonism. Validate in 3D spheroid models for translational relevance .
特性
IUPAC Name |
(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFRRANAOWSF-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSC=CCS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSS/C=C\CS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318564 | |
Record name | (Z)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92285-00-2, 92285-01-3 | |
Record name | (Z)-Ajoene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ajoene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AJOENE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ajoene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。